2-Chloro-4-(ethylsulfanyl)pyridine
Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Interactions
2-Chloro-4-(ethylsulfanyl)pyridine serves as a versatile intermediate in the synthesis of complex molecules. Its reactivity, especially in the presence of other functional groups, enables the development of multi-kilogram-scale syntheses, such as the production of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This process highlights the compound's utility in supporting preclinical and clinical studies by facilitating the synthesis of significant quantities of pharmacologically relevant compounds (Andersen et al., 2013).
Chemical Reactivity and Derivatives Formation
The chemical reactivity of chloropyridines, including this compound, allows for sequential substitutions by various nucleophiles, leading to the formation of highly functionalized pyridines. This reactivity is utilized in the synthesis of tetra- and pentasubstituted pyridines, demonstrating the compound's role in creating densely substituted molecular frameworks, which are essential in medicinal chemistry and materials science (Schmidt, Mordhorst, & Nieger, 2006).
Applications in Coordination Chemistry
In coordination chemistry, this compound derivatives have been explored for their ability to engage in complexation with metal ions, leading to compounds with interesting physical properties such as spin-crossover behavior. The study of iron(II) complexes with derivatives of this compound reveals a subtle interplay between spin-crossover and crystallographic phase changes, highlighting the potential of this compound in the design of functional materials with tunable magnetic properties (Cook et al., 2015).
Role in Green Chemistry
The principles of green chemistry emphasize the importance of atom economy and minimizing waste. Derivatives of this compound, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, have been synthesized with an emphasis on green metrics. This approach not only demonstrates the compound's versatility in organic synthesis but also its adaptability to environmentally friendly chemical processes, reflecting a growing trend towards sustainable chemistry (Gilbile, Bhavani, & Vyas, 2017).
Properties
IUPAC Name |
2-chloro-4-ethylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUVTUGAHRYKMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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